molecular formula C27H29N3O2 B11513723 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide

Cat. No.: B11513723
M. Wt: 427.5 g/mol
InChI Key: KOHBEMQKSHBPQO-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a cyclopentyl group, and two phenyl groups with different substituents. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenyl isocyanate with cyclopentylamine to form an intermediate, which is then reacted with 3-methylphenylpyridine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide is unique due to its combination of a cyclopentyl group and two differently substituted phenyl groups. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-N-(3-methylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C27H29N3O2/c1-19-10-8-13-22(18-19)30(25(31)23-14-4-7-17-28-23)27(15-5-6-16-27)26(32)29-24-20(2)11-9-12-21(24)3/h4,7-14,17-18H,5-6,15-16H2,1-3H3,(H,29,32)

InChI Key

KOHBEMQKSHBPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC=CC=N2)C3(CCCC3)C(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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